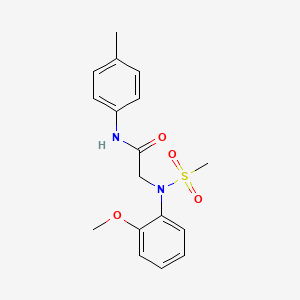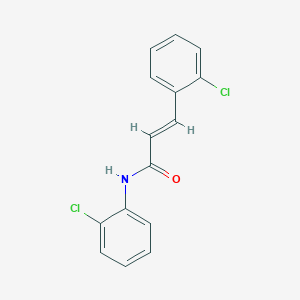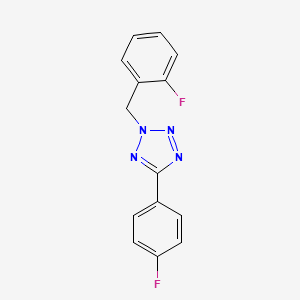![molecular formula C14H10ClNO3S B5593438 2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5593438.png)
2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-furyl)acrylonitrile is a part of a class of chemicals that include various sulfonyl and acrylonitrile functionalities. These compounds are often explored for their potential in pharmaceutical applications due to their varied biological activities. The presence of a sulfonyl group attached to an aromatic ring and an acrylonitrile group attached to a furan ring suggests a potential for bioactivity, making such compounds of interest in medicinal chemistry and organic synthesis (Shen et al., 2015).
Synthesis Analysis
The synthesis of similar sulfonyl-acrylonitrile compounds involves several key steps, including the Knoevenagel condensation and reactions that introduce sulfonyl and acrylonitrile functionalities. For example, compounds with similar structures have been synthesized through linear bi-step approaches or multi-step synthetic routes, involving the coupling of furan-containing molecules with sulfonyl chlorides and subsequent reactions to introduce the acrylonitrile group (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class typically features a conjugated system that spans the acrylonitrile and furan units, potentially affecting their electronic properties and reactivity. The structural characterization often involves spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography to determine the arrangement of atoms and the geometry around the double bonds (Kazici et al., 2016).
Chemical Reactions and Properties
Sulfonyl acrylonitriles can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. Their reactivity is influenced by the electron-withdrawing effects of the sulfonyl and acrylonitrile groups, which can activate the compound towards nucleophilic attack. These properties are exploited in the synthesis of complex molecules with potential biological activity (Yamazaki et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are important for their application in organic synthesis and potential pharmaceutical use. These properties are often determined experimentally and can be influenced by the molecular structure and the presence of functional groups (Adamovich et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of these compounds in chemical reactions and biological environments. The presence of the sulfonyl group can impart acidic properties, while the acrylonitrile group can undergo addition reactions due to its electrophilic nature (Chen et al., 2010).
Aplicaciones Científicas De Investigación
Polymer Branching Density Manipulation
Phosphine-sulfonate-based Pd and Ni complexes are pivotal in ethylene polymerization and copolymerizations with polar functionalized comonomers. Research has explored modifying ligand structures to enhance catalyst properties. Incorporating a heterocyclic unit into the phosphine-sulfonate ligand framework significantly impacts the polymerization activity and the microstructure of the resulting polyethylene, with furyl-derived catalysts demonstrating high activities. The interactions between heteroatoms and metal centers, as well as π–π stacking within the ligand, are crucial for catalyst performance (Yang, Xiong, & Chen, 2017).
Furan Compound Syntheses
The synthesis of furan compounds, including derivatives of 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid, showcases the versatility of furan chemistry. These compounds are synthesized through reactions involving cis- and trans-isomerization, showcasing the intricate chemistry of furan derivatives and their potential applications in various chemical syntheses (Hirao, Kato, & Kozakura, 1973).
Anti-malarial Agent Development
The development of novel anti-malarial agents has led to the synthesis of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone derivatives. These compounds exhibit significant activity against multi-drug resistant Plasmodium falciparum strains, highlighting their potential as lead compounds for anti-malarial drugs (Wiesner et al., 2003).
Therapeutic Agent Synthesis
The synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach showcases their potential as therapeutic agents. These compounds demonstrate inhibitory activity against the α-glucosidase enzyme, along with evaluations of their hemolytic and cytotoxic profiles, indicating their potential pharmaceutical applications (Abbasi et al., 2019).
Mecanismo De Acción
Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (like gloves and safety glasses) should be used .
Direcciones Futuras
Future research on this compound could involve exploring its potential uses. For example, it could be studied as a potential pharmaceutical, given its complex structure and the presence of several functional groups that are common in drug molecules. Alternatively, it could be used as a building block in the synthesis of other complex organic compounds .
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c1-10-2-5-12(19-10)8-14(9-16)20(17,18)13-6-3-11(15)4-7-13/h2-8H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLNOVREMUAPA-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593376.png)


![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)
![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)

![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)

![1-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5593461.png)
